3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol
Description
3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a hydroxyl group and a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.20 g/mol. This compound is noted for its structural hybridity, combining a saturated oxygen-containing ring with a highly electron-deficient trifluoromethylphenyl group.
The compound was listed as discontinued by CymitQuimica, possibly due to challenges in synthesis, stability, or unoptimized bioactivity .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-3-1-2-8(6-9)10(15)4-5-16-7-10/h1-3,6,15H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBJUOYTDPECSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Oxolan-3-ol Derivatives
The following table compares 3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol with other oxolane-based analogs:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance lipophilicity and metabolic stability but may reduce solubility.
- Electron-donating groups (e.g., -OCH₃) improve solubility but may decrease receptor-binding affinity in hydrophobic pockets.
- The discontinuation of multiple analogs suggests challenges in optimizing pharmacokinetics or synthetic scalability .
Fluorinated Oxolane Derivatives
Fluorine substitution alters electronic and steric properties. Examples include:
- However, the lack of a phenyl group limits aromatic interactions .
- [(3R)-3-Fluorooxolan-3-yl]Methanol (C₅H₉FO₂, MW 120.12): The R-configuration may influence stereoselective binding to enzymes, though bioactivity data are absent .
Comparison Insight :
Aromatic vs. Saturated Ring Systems
- 3-Furyl-(3-methoxyphenyl)methanol (C₁₂H₁₂O₃, MW 204.22): Features a furan ring instead of oxolane.
- Pyridine-urea derivatives (e.g., compound 83 in ): Replace oxolane with a pyridine ring, enabling nitrogen-mediated hydrogen bonding. Compound 83 showed antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ ~1.2 µM), highlighting the therapeutic relevance of trifluoromethylphenyl motifs .
Functional Group Impact :
Propionic Acid and Ester Derivatives
lists compounds like 3-(3-Iodophenyl)propionic acid and 3-(3-Methoxyphenyl)propionic acid , which share the 3-substituted phenyl motif but replace oxolane with carboxylic acid chains. These derivatives are prevalent in NSAIDs (e.g., ibuprofen analogs), emphasizing anti-inflammatory applications over anticancer use .
Key Difference :
- Carboxylic acids enable ionic interactions with targets but may suffer from poor blood-brain barrier penetration.
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